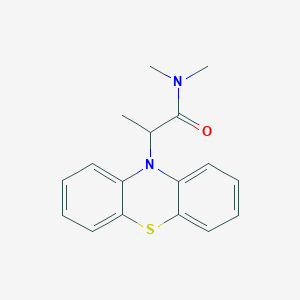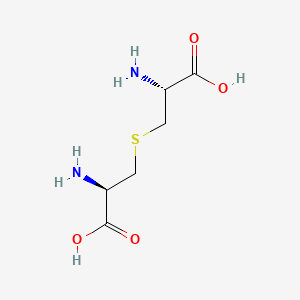
N,N-dimethyl-2-phenothiazin-10-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-phenothiazin-10-ylpropanamide (DMPP) is an organic compound that belongs to the phenothiazine family of compounds. It is a colorless, odorless, and water-soluble compound that has a wide range of applications in the field of scientific research. DMPP is a useful reagent in the synthesis of various compounds, and its mechanism of action has been studied in detail. In addition, its biochemical and physiological effects have been studied extensively and its advantages and limitations for lab experiments have been documented.
Scientific Research Applications
Antitumor Properties
Phenothiazines, including N,N-dimethyl-2-phenothiazin-10-ylpropanamide derivatives, have been investigated for their antitumor properties. While many phenothiazines do not show significant antitumor activity, certain derivatives can indirectly decrease the cytotoxic effects caused by radiation and other chemical carcinogens. Some derivatives provide protection against cancers caused by the metabolic activation of carcinogens such as dimethylbenzanthracene. The selective accumulation of phenothiazine derivatives in specific tissues suggests potential effectiveness in treating tumors, including those in the brain and melanoma, by making highly potent derivatives through nitro substitution on the aromatic ring of phenothiazines (Motohashi et al., 1991).
Non-Psychiatric Effects
Beyond their well-known antipsychotic uses, phenothiazines exhibit a broad spectrum of biological activities. Recent reports highlight new properties such as antimicrobial, antiprionic, and anticancerous activities. The future clinical application of phenothiazines will expand as we gain more comprehensive knowledge about their functions. This includes their interactions with cellular processes and biomolecules like DNA and proteins, suggesting a promising avenue for the development of new therapeutic strategies (Sudeshna & Parimal, 2010).
Mechanism of Action
Target of Action
N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide, also known as Promethazine , primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the inflammatory response .
Mode of Action
The compound acts as a histamine H1 antagonist , meaning it blocks the action of histamine at the H1 receptor . This prevents histamine from exerting its effects, such as vasodilation, bronchoconstriction, smooth muscle contraction, and stimulation of the sensory nerves . Additionally, the compound has antimuscarinic and sedative properties .
Biochemical Pathways
By blocking the histamine H1 receptors, it likely impacts the histamine signaling pathway , which plays a key role in the immune response.
Pharmacokinetics
As a histamine h1 antagonist, it is likely to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide’s action include the reduction of allergic reactions and inflammatory responses . By blocking the histamine H1 receptors, it prevents the typical symptoms associated with histamine release, such as itching, redness, swelling, and bronchoconstriction .
properties
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(17(20)18(2)3)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLMEIOYFTWFLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Methyl-2-pyrimidinyl)-2-[[5,6,7,8-tetrahydro-5-[[[4-(trifluoromethyl)phenyl]methoxy]imino]-2-na](/img/no-structure.png)
![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)



